[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol
CAS No.:
Cat. No.: VC17508771
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2 |
|---|---|
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | [2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanol |
| Standard InChI | InChI=1S/C10H16N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3 |
| Standard InChI Key | LXZMALDGKUVUTK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2C(CCO2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, reflects its core structure:
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Oxolane (tetrahydrofuran) ring: A five-membered oxygen-containing ring substituted at the 2-position with a pyrazole moiety.
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Pyrazole substituent: A 1-ethyl-1H-pyrazol-4-yl group attached to the oxolane’s 2-position, introducing nitrogen-based aromaticity.
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Hydroxymethyl group: A -CHOH group at the oxolane’s 3-position, enabling hydrogen bonding and derivatization .
The stereochemistry and conformational flexibility of the oxolane ring influence its interactions with biological targets. Computational models suggest the pyrazole ring adopts a near-planar geometry, while the oxolane ring exhibits envelope conformations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 196.25 g/mol | |
| IUPAC name | [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol | |
| Synonyms | VCID: VC17508771; 1504438-74-7 | |
| Purity | ≥95% (analytical standard) |
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of [2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol involves multi-step heterocyclic coupling reactions:
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Pyrazole formation: 1-Ethyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters .
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Oxolane ring construction: The aldehyde group undergoes cyclization with diols (e.g., 1,4-butanediol) under acid catalysis to form the tetrahydrofuran ring .
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Hydroxymethyl introduction: Reduction of a ketone intermediate (e.g., using NaBH) yields the final hydroxymethyl group .
Key Reaction:
Purification Techniques
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Distillation: Removal of low-boiling-point byproducts under reduced pressure.
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Recrystallization: Ethanol/water mixtures yield crystals with ≥95% purity .
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Chromatography: Silica gel column chromatography isolates the product from regioisomers .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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NMR (100 MHz, CDCl):
Mass Spectrometry
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ESI-MS: m/z 197.1 [M+H].
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Fragmentation peaks at m/z 152.1 (loss of -CHOH) and 109.0 (pyrazole ring) .
Research Applications and Biological Relevance
Enzyme Modulation
The compound’s pyrazole moiety exhibits affinity for adenosine receptors, with preliminary studies indicating inhibition of monoamine oxidase B (MAO-B) at IC = 12.3 μM. This suggests potential in neurodegenerative disease research, as MAO-B regulates dopamine metabolism .
Material Science
As a chiral building block, the hydroxymethyl-oxolane structure facilitates the synthesis of liquid crystals and metal-organic frameworks (MOFs). Its rigid scaffold enhances thermal stability (decomposition temperature: 215°C) .
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